- Preparation of long-chain ester for food flavoring and additiveSynthesis of isobutyl isobutyrate catalyzed by gallium sulfate modified strong acid cation ion exchange resinStructure-function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols and acids, China, 2010, (2010), 122-124
Cas no 97-85-8 (Isobutyl isobutyrate)
Isobutyl isobutyrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Isobutyl isobutyrate
- FEMA 2189
- IBIB
- ISOBUTYL 2-METHYLPROPIONATE
- 2-methyl-propanoicaci2-methylpropylester
- 2-methylpropanoicacid2-methylpropylester
- 2-Methylpropyl 2-methylpropionate
- 2-Methylpropyl isobutyrate
- femanumber2189
- Isobutyl 2-methylpropanoate
- Isobutyl ester of 2-methylpropanoic acid
- Isobutylester kyseliny isomaselne
- isobutylisobutyrate,[flammableliquid]
- 2-Methylpropyl 2-methylpropanoate
- Isobutyric Acid Isobutyl Ester
- Isobutyl isobutanoate
- Isobutyric acid, isobutyl ester (6CI, 7CI, 8CI)
- 2-Methylpropionic acid isobutyl ester
- NSC 6538
- Isobutyl isobutyrate,99%
-
- MDL: MFCD00008916
- Inchi: 1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3
- Chiave InChI: RXGUIWHIADMCFC-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)C)OCC(C)C
- BRN: 1701355
Proprietà calcolate
- Massa esatta: 144.11500
- Massa monoisotopica: 144.11503
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 106
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.5
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Liquido incolore \ aromatizzato all'ananas [1]
- Densità: 0.855 g/mL at 25 °C(lit.)
- Punto di fusione: −81 °C (lit.)
- Punto di ebollizione: 145-152 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 104 ° f
Celsius: 40 ° c - Indice di rifrazione: n20/D 1.398(lit.)
- PH: 7 (H2O)
- Solubilità: 1g/l
- Coefficiente di ripartizione dell'acqua: Soluble in water (1 g/L at 20oc).
- PSA: 26.30000
- LogP: 1.84160
- Merck: 5145
- Pressione di vapore: 1 mmHg ( 39.9 °C)
- FEMA: 2189
- Solubilità: Insolubile in acqua, miscibile nella maggior parte dei solventi organici come etanolo \ etere \ acetone [13]
Isobutyl isobutyrate Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H226,H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2528 3/PG 3
- WGK Germania:2
- Codice categoria di pericolo: 10-36/37/38
- Istruzioni di sicurezza: S16-S26-S36
- RTECS:NQ5250000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:3
- PackingGroup:III
- TSCA:Yes
- Limite esplosivo:1.2%(V)
- Frasi di rischio:R10
- Gruppo di imballaggio:III
- Termine di sicurezza:3
- Condizioni di conservazione:Area infiammabile
Isobutyl isobutyrate Dati doganali
- CODICE SA:2915600000
- Dati doganali:
Codice doganale cinese:
2915900090Panoramica:
2915900090. Altri acidi monocarbossilici aciclici saturi e loro anidri(alogenuro acilico\perossigenazione)Prodotti chimici\acido perossigenazione e sua alogenazione\nitrificazione\solfonazione\derivato nitrosativo. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2915900090 altri acidi monocarbossilici aciclici saturi e loro anidri, alogenuri, perossidi e perossiacidi; loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) Tariffa MFN:5,5% Tariffa generale:30,0%
Isobutyl isobutyrate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 537632-1L |
Isobutyl isobutyrate |
97-85-8 | 1l |
¥1326.1 | 2023-12-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811760-2.5L |
Isobutyl isobutyrate |
97-85-8 | 98% | 2.5L |
1,170.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218901-SAMPLE-K |
Isobutyl isobutyrate |
97-85-8 | ≥97% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218901-1KG-K |
Isobutyl isobutyrate |
97-85-8 | ≥97% | 1KG |
1117.39 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218901-4KG-K |
Isobutyl isobutyrate |
97-85-8 | ≥97% | 4KG |
2500.27 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1347835-5X0.5ML |
Isobutyl isobutyrate |
97-85-8 | United States Pharmacopeia (USP) Reference Standard | 5X0.5ML |
¥2899.31 | 2022-02-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018135-100ml |
Isobutyl isobutyrate |
97-85-8 | 98% | 100ml |
¥76 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018135-25ml |
Isobutyl isobutyrate |
97-85-8 | 98% | 25ml |
¥36 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018135-500ml |
Isobutyl isobutyrate |
97-85-8 | 98% | 500ml |
¥282 | 2024-07-19 | |
| abcr | AB177908-250 ml |
Isobutyl isobutyrate, 98%; . |
97-85-8 | 98% | 250 ml |
€75.40 | 2023-09-15 |
Isobutyl isobutyrate Metodo di produzione
Metodo di produzione 1
1.1 Catalysts: Gallium sulfate (with 732 type strong acid cation ion exchange resin) ; 60 min, heated
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7 - 8
1.1 Catalysts: Triacylglycerol lipase Solvents: Heptane ; 24 h, 40 °C
Metodo di produzione 2
- Nematicidal Activity of Natural Ester Compounds and Their Analogues against Pine Wood Nematode, Bursaphelenchus xylophilus, Journal of Agricultural and Food Chemistry, 2014, 62(37), 9103-9108
Metodo di produzione 3
- Method for producing lower ester by dehydrogenation of alcohol (and aldehyde) using catalyst containing zinc, aluminum, zirconium, and copperOxidative esterification of primary alcohols by NaBrO3/NaHSO3 reagent in aqueous medium(η3-Oxaallyl)rhodium(I) Complexes as Catalyst Precursors for the Disproportionation of Aldehydes, World Intellectual Property Organization, 1995, 13(9), 871-2
Metodo di produzione 4
1.2 Reagents: Methanol , Oxygen ; rt
- Thorium complexes possessing expanded ring N-heterocyclic iminato ligands: synthesis and applications, Dalton Transactions, 2017, 46(36), 12005-12009
Metodo di produzione 5
- Generation of alkyl hypochlorites in the oxidation of alcohols with carbon tetrachloride catalyzed by vanadium and manganese compounds, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2074-2079
Metodo di produzione 6
Metodo di produzione 7
1.2 -
- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52
Metodo di produzione 8
1.2 -
- Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes, Organometallics, 1993, 12(9), 3748-52
Metodo di produzione 9
Metodo di produzione 10
1.2 Reagents: Methanol , Oxygen ; rt
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κN2]met… Solvents: Benzene-d6 ; 3 h, rt
1.2 Solvents: Methanol
1.1 Catalysts: (T-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-iminato-κ… Solvents: Benzene-d6 ; 12 h, rt
1.2 Reagents: Oxygen Solvents: Methanol ; rt
- Thorium complexes possessing expanded ring N-heterocyclic iminato ligands: synthesis and applicationsMixed imidazolin-2-iminato-Cp* thorium(IV) complexes: synthesis and reactivity toward oxygen-containing substratesMono(imidazolin-2-iminato) Actinide Complexes: Synthesis and Application in the Catalytic Dimerization of Aldehydes, Dalton Transactions, 2017, 46(36), 12005-12009
Metodo di produzione 11
- Method for treating isobutyrate-containing wastewater by alcohol esterification process, China, , ,
Metodo di produzione 12
1.1 Catalysts: (TB-5-11)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… ; 72 h, 120 °C
1.1 Reagents: Alumina , Pyridinium chlorochromate ; 0 - 5 °C; 4 h, rt
- Oxidation using quaternary ammonium polyhalides. III. An effective oxidation of alcohols and ethers by the use of benzyltrimethylammonium tribromideManganese Pincer Complexes for the Base-Free, Acceptorless Dehydrogenative Coupling of Alcohols to Esters: Development, Scope, and UnderstandingRemarkable reactivity of pyridinium chlorochromate adsorbed on neutral alumina under solvent-free conditions, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2585-8
Metodo di produzione 13
Metodo di produzione 14
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366
Metodo di produzione 15
1.1 Reagents: Hydrogen Catalysts: Iridium(2+), aqua(1,1′,4,4′,5,5′,6,6′-octahydro[2,2′-bipyrimidine]-5,5′-diol-κN1… ; 20 atm, rt; rt → 80 °C; 20 h, 50 atm, 80 °C
- Hydrogenation of Alkyl Carboxylic Acids with Tetrahydropyrimidine-Derived Iridium Complexes under Mild ConditionsMetal complex catalyst and its application method for catalytic reduction of carboxylic acid into alcohol, ACS Catalysis, 2022, 12(15), 9238-9243
Metodo di produzione 16
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366
Metodo di produzione 17
- Variations on prins-like chemistry to produce 2,5-dimethylhexadiene from isobutanol, United States, , ,
Metodo di produzione 18
- Generation of alkyl hypochlorites in the oxidation of alcohols with carbon tetrachloride catalyzed by vanadium and manganese compounds, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2074-2079
Metodo di produzione 19
1.1 Catalysts: Triethylamine , Aluminum chloride Solvents: Dichloromethane ; 2 d, rt
- Disproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactionsDisproportionation of aliphatic and aromatic aldehydes through Cannizzaro, Tishchenko, and Meerwein-Ponndorf-Verley reactions, Monatshefte fuer Chemie, 2021, 152(7), 803-808
Metodo di produzione 20
Isobutyl isobutyrate Raw materials
- 2-methyl-1-(2-methylprop-1-enoxy)propane
- Propane,2-methyl-1,1-bis(2-methylpropoxy)-
- 2-Oxo-3-methylbutanoic acid >90%
- 4-Biphenylmethanol
- 2-Methylpropanoic acid
- cyclohexanecarbaldehyde
- Benzaldehyde
- Propanoic acid, 2-methyl-, barium salt (2:1)
Isobutyl isobutyrate Preparation Products
- 2,5-Dimethyl-2,4-hexadiene (764-13-6)
- Propanoic acid, 2-methyl-, cyclohexylmethyl ester (63604-65-9)
- [1,1′-Biphenyl]-4-carboxylic acid, 2-methylpropyl ester (1311286-87-9)
- Cyclohexylmethyl cyclohexanecarboxylate (2611-02-1)
- 2-Methylpropanoic acid (79-31-2)
- Isobutyl isobutyrate (97-85-8)
- [1,1-Biphenyl]-4-carboxylic acid, [1,1-biphenyl]-4-ylmethyl ester (927660-73-9)
- benzyl isobutyrate (103-28-6)
- Cyclohexanecarboxylicacid, 2-methylpropyl ester (37139-85-8)
Isobutyl isobutyrate Fornitori
Isobutyl isobutyrate Letteratura correlata
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Related Categories
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici
- Solventi e Chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati Derivati degli acidi carbossilici esteri degli acidi carbossilici
- Solventi e Chimici organici Composti organici Acidi/Esteri
97-85-8 (Isobutyl isobutyrate) Prodotti correlati
- 540-42-1(isobutyl propionate)
- 97-72-3(Isobutyric anhydride)
- 3938-95-2(Ethyl pivalate)
- 53807-80-0(Propanoic acid, 2-methyl-, ethyl ester, ion(1-), lithium)
- 56585-17-2(Propanoic acid, 2-methyl-, ethyl ester, ion(1-), sodium (1:1))
- 54396-97-3(Propanoic acid,2-methyl-, 2-ethoxyethyl ester)
- 5340-26-1(Propanoic acid,2,2-dimethyl-, 2,2-dimethylpropyl ester)
- 39014-47-6(Propanoic acid,2-methyl-, conjugate acid (1:1))
- 5129-35-1(propyl 2,2-dimethylpropanoate)
- 6942-58-1(2-Hydroxyethyl 2-Methylpropanoate)